molecular formula C10H20O2 B13803225 Butanoic acid, 2-ethyl-, 2-methylpropyl ester CAS No. 74082-06-7

Butanoic acid, 2-ethyl-, 2-methylpropyl ester

Cat. No.: B13803225
CAS No.: 74082-06-7
M. Wt: 172.26 g/mol
InChI Key: SAWRJLRKAZYKPM-UHFFFAOYSA-N
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Description

2-methylpropyl 2-ethylbutanoate is an ester compound known for its pleasant fruity aroma. Esters are commonly found in nature and are responsible for the fragrances of many fruits and flowers. This compound is used in various applications, including as a flavoring agent and in the production of perfumes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylpropyl 2-ethylbutanoate can be synthesized through the esterification of 2-methylpropanol (isobutanol) with 2-ethylbutanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-methylpropyl 2-ethylbutanoate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-ethylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid (HCl) and water, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used to facilitate the transesterification process.

Major Products Formed

    Hydrolysis: 2-methylpropanol and 2-ethylbutanoic acid.

    Reduction: 2-methylpropanol.

    Transesterification: A different ester depending on the alcohol used in the reaction.

Scientific Research Applications

2-methylpropyl 2-ethylbutanoate has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural fragrances and its potential effects on insect behavior.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of perfumes, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In chemical reactions, the ester bond undergoes nucleophilic attack by water or hydroxide ions during hydrolysis, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

2-methylpropyl 2-ethylbutanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent with a fruity odor.

    Methyl butyrate: Known for its apple-like aroma.

    Isobutyl acetate: Similar in structure and used as a solvent with a fruity smell.

Uniqueness: : 2-methylpropyl 2-ethylbutanoate stands out due to its specific combination of 2-methylpropanol and 2-ethylbutanoic acid, giving it a unique aroma profile and specific applications in flavorings and fragrances.

Properties

CAS No.

74082-06-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methylpropyl 2-ethylbutanoate

InChI

InChI=1S/C10H20O2/c1-5-9(6-2)10(11)12-7-8(3)4/h8-9H,5-7H2,1-4H3

InChI Key

SAWRJLRKAZYKPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCC(C)C

Origin of Product

United States

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